molecular formula C13H10BrN3 B11840194 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 88369-70-4

3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11840194
CAS No.: 88369-70-4
M. Wt: 288.14 g/mol
InChI Key: NAKNEAXRCRLPAI-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[4,5-b]pyridine core imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-bromobenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
  • 3-(2-Fluorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
  • 3-(2-Iodophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine

Uniqueness

3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, potentially leading to improved pharmacological activities .

Properties

CAS No.

88369-70-4

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(2-bromophenyl)-2-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3/c1-9-16-11-6-4-8-15-13(11)17(9)12-7-3-2-5-10(12)14/h2-8H,1H3

InChI Key

NAKNEAXRCRLPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3Br)N=CC=C2

Origin of Product

United States

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